molecular formula C5H6O2 B1354670 5-Methylfuran-3(2H)-one CAS No. 3511-32-8

5-Methylfuran-3(2H)-one

Cat. No.: B1354670
CAS No.: 3511-32-8
M. Wt: 98.1 g/mol
InChI Key: DFZCBMOGIYUCLI-UHFFFAOYSA-N
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Description

5-Methylfuran-3(2H)-one is an organic compound with the molecular formula C₅H₆O₂. It is a furan derivative, characterized by a furan ring with a methyl group at the 5-position and a ketone group at the 3-position. This compound is known for its role in various chemical reactions and its presence in natural products.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Methylfuran-3(2H)-one plays a significant role in biochemical reactions, particularly in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound interacts with various enzymes and proteins, including oxidoreductases, which are involved in oxidation-reduction reactions. The interaction with oxidoreductases suggests that this compound may act as a substrate or inhibitor in these reactions, influencing the overall biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For example, this compound has been shown to inhibit certain oxidoreductases, thereby affecting the redox state of the cell. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis. These threshold effects highlight the importance of dosage in determining the compound’s overall impact on biological systems .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the Maillard reaction. It interacts with enzymes such as oxidoreductases and transferases, which play key roles in its metabolism. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites. This interaction with metabolic pathways underscores the compound’s significance in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can affect its biochemical activity and overall function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound provides insights into its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylfuran-3(2H)-one can be synthesized through several methods. One common approach involves the cyclization of 4-oxo-2-pentenoic acid under acidic conditions. Another method includes the oxidation of 5-methylfurfural using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 5-methylfurfural. This process typically employs a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methylfuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-methyl-2-furancarboxylic acid.

    Reduction: Reduction of this compound can yield 5-methylfuran-3-ol.

    Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 5-Methyl-2-furancarboxylic acid.

    Reduction: 5-Methylfuran-3-ol.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

5-Methylfuran-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its role in natural product biosynthesis and its potential biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and as a precursor for the synthesis of various chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-5-methyl-3(2H)-furanone: Another furan derivative with a hydroxyl group at the 4-position.

    5-Methylfurfural: A precursor in the synthesis of 5-Methylfuran-3(2H)-one, with an aldehyde group at the 2-position.

    2-Methylfuran: A simpler furan derivative with a methyl group at the 2-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ketone group at the 3-position allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-methylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-4-2-5(6)3-7-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZCBMOGIYUCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188608
Record name 5-Methylfuran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid / herbaceous sweet odour
Record name 5-Methyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2249/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble, Soluble (in ethanol)
Record name 5-Methyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2249/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3511-32-8
Record name 5-Methylfuran-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003511328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylfuran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYLFURAN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0380N8E30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 5-Methylfuran-3(2H)-one derivatives in interspecies communication?

A1: Research indicates that 4-hydroxy-5-methylfuran-3(2H)-one (MHF), a derivative of this compound, acts as an interspecies signaling molecule. It mimics the activity of AI-2, a bacterial quorum sensing autoinducer. [] Quorum sensing is a process bacteria use to communicate and coordinate behavior based on population density. MHF has been shown to be produced by Saccharomyces cerevisiae and potentially other organisms, suggesting a broader role for AI-2-like signaling across different domains of life. []

Q2: How does the structure of the carbohydrate influence the formation of colored compounds like those containing the this compound moiety during food browning?

A2: The specific structure of the carbohydrate significantly impacts the formation of colored compounds, including those incorporating the this compound structure, during Maillard reactions responsible for food browning. [] For instance, pentoses like xylose can lead to the formation of orange-colored compounds like (2E)/(2Z)-4-hydroxy-5-methyl-2-[4-oxo-3-(pyrrolidin-1-yl)cyclopent-2-ene-1-ylidene]furan-3(2H)-one. In contrast, disaccharides like maltose exhibit lower browning efficiency due to their 1,4-glycosidic linkage, which hinders the release of key precursors needed for the formation of colored compounds. []

Q3: What is known about the stereochemistry and olfactory properties of 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one, a derivative of this compound?

A3: 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one, also known as homofuraneol, exists as a mixture of four stereoisomers due to its unique tautomeric keto-enol structure. [] These isomers, comprising two enantiomeric pairs, have been successfully separated and their odor characteristics analyzed. The absolute configuration of these isomers has been determined using techniques like vibrational circular dichroism (VCD) spectroscopy. This research contributes to understanding the structure-odor relationships within this class of compounds. []

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